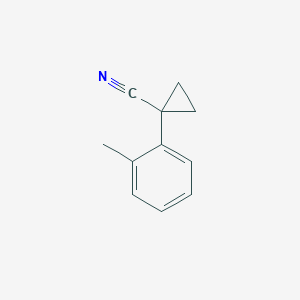

1-(2-Methylphenyl)cyclopropane-1-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-methylphenyl)cyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-9-4-2-3-5-10(9)11(8-12)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRVAKYASUGIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569784 | |

| Record name | 1-(2-Methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124276-51-3 | |

| Record name | 1-(2-Methylphenyl)cyclopropane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Ring Closure from Dibromoneopentyl Glycol Derivatives

A patented method describes the synthesis of cyclopropyl intermediates via zinc-mediated cyclization of dibromoneopentyl glycol, which can be further functionalized to introduce nitrile groups.

- Stepwise Process:

- Dibromoneopentyl glycol is reacted with zinc powder in ethanol under reflux to produce cyclopropyl dimethanol with high yield (~85% molar yield).

- The cyclopropyl dimethanol is converted into a cyclic sulfite intermediate by reaction with sulfur oxychloride.

- The cyclic sulfite undergoes ring-opening with potassium thioacetate to yield a thioester intermediate.

- Subsequent sulfonylation with methanesulfonyl chloride or tosyl chloride prepares the compound for nucleophilic substitution.

- Cyanide ion substitution replaces the sulfonyl group, forming the nitrile-substituted cyclopropane.

- Final alkaline hydrolysis yields the target cyclopropyl acetic acid derivative, which can be adapted to form the nitrile compound of interest.

This method highlights the use of low-cost raw materials and practical reaction conditions suitable for scale-up.

Cyclopropylation via Trihalide Intermediates and Subsequent Hydrolysis

Another method involves cyclopropylation of methacrylic acid derivatives or related nitriles/amides with trihalides in alkaline conditions to form geminal dihalide cyclopropane intermediates.

- Process Details:

- Methacrylic acid esters, nitriles, or amides are cyclopropanated using trihalides in the presence of alkali.

- The resulting 2,2-geminal dihalide cyclopropane undergoes metal sodium treatment to remove halogens, yielding methyl cyclopropyl nitrile or amide.

- Basic hydrolysis and acidification steps convert these intermediates into 1-methylcyclopropyl carboxylic acid or related nitriles.

This approach is noted for mild reaction conditions, ease of operation, and high product purity, making it industrially feasible.

Chiral Synthesis via Acyl Chloride Intermediates and Cyclopropane Formation

For enantioenriched substituted cyclopropanes, a method involving acyl chloride intermediates derived from substituted cyclopropane carboxylic acids has been reported.

- Key Steps:

- Preparation of bromo-substituted cyclopropane carboxylic acid derivatives.

- Conversion to acyl chlorides using oxalyl chloride.

- Subsequent reactions to install nitrogen-containing groups or nitriles.

While this method is more focused on chiral cyclopropane derivatives, the synthetic principles can be adapted for nitrile-substituted cyclopropanes with 2-methylphenyl substituents.

Summary Table of Preparation Methods

Detailed Research Findings and Analysis

The zinc-mediated cyclization of dibromoneopentyl glycol to cyclopropyl dimethanol is a key transformation enabling subsequent functionalization steps toward nitrile derivatives. The reaction is performed under nitrogen atmosphere at 100 °C for 4 hours with ethanol as solvent, yielding a high-purity intermediate (GC purity 98%, molar yield 85%).

The ring-opening of cyclopropyl dimethanol cyclic sulfite with potassium thioacetate introduces sulfur functionality, which is then converted to a good leaving group via sulfonylation, facilitating cyanide substitution. This sequence is notable for its strategic use of functional group interconversions to install the nitrile group efficiently.

The cyclopropanation of methacrylic acid derivatives using trihalides under alkaline conditions is a versatile approach that generates geminal dihalide intermediates. Subsequent reductive dehalogenation and hydrolysis steps afford nitrile-containing cyclopropane derivatives with high purity and yield. This method benefits from mild reaction conditions and cost-effective reagents, suitable for industrial scale.

Enantioselective synthesis routes involving acyl chloride intermediates derived from substituted cyclopropane carboxylic acids provide access to chiral nitrile cyclopropanes. These methods employ oxalyl chloride for acyl chloride formation and are adaptable for various nucleophilic substitutions to install nitrile groups, enabling stereocontrolled synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides.

Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.

Major Products Formed:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Methylphenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclopropane Carbonitrile Derivatives

Structural Modifications and Electronic Effects

Variations in substituents on the phenyl ring or cyclopropane significantly alter physicochemical and biological properties. Key analogs include:

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Polarity: Electron-withdrawing groups (e.g., NO2, CN) increase polarity, affecting solubility. For instance, 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile has higher aqueous solubility due to phenolic -OH and nitro groups .

- Steric Effects : Bulky substituents (e.g., 2-methylphenyl) introduce steric hindrance, impacting binding to biological targets .

- Thermal Stability : Cyclopropane rings confer strain, but aromatic substituents stabilize the structure. For example, bromophenyl derivatives exhibit stability in cross-coupling reactions .

Biologische Aktivität

1-(2-Methylphenyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane structure substituted with a 2-methylphenyl group and a cyano group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- Chemical Formula : CHN

- CAS Number : 124276-51-3

- Molecular Weight : 185.24 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyano group enhances the reactivity of the compound, allowing it to participate in nucleophilic substitution reactions, which can lead to inhibition of specific enzymes or modulation of receptor activities.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines.

- Enzyme Inhibition : The compound has been investigated for its role in inhibiting enzymes involved in metabolic pathways.

- Neuropharmacological Effects : There is emerging evidence supporting its interaction with neurotransmitter receptors.

Table 1: Biological Activities of this compound

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor properties of various cyclopropane derivatives, this compound demonstrated significant inhibition of HCT116 cell proliferation, suggesting its potential as a therapeutic agent in colon cancer treatment. The study reported an IC value indicating effective concentration levels for anticancer activity.

Case Study 2: Enzyme Interaction

A detailed investigation into the enzyme inhibitory effects revealed that this compound effectively inhibited specific metabolic enzymes, which play crucial roles in cellular metabolism. The compound's mechanism involved competitive inhibition, which was characterized by kinetic studies.

Research Findings

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity and selectivity. Structure-activity relationship (SAR) studies have indicated that modifications to the cyclopropane ring and substituents can significantly influence the compound's efficacy against various biological targets.

Q & A

Q. How can researchers optimize the synthetic yield of 1-(2-Methylphenyl)cyclopropane-1-carbonitrile, particularly during nitro-group reduction steps?

- Methodological Answer : The reduction of nitro intermediates (e.g., 1-(4-Methoxy-3-nitrophenyl)cyclopropane-1-carbonitrile to 1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile) often employs catalytic hydrogenation or stoichiometric reducing agents like Fe/HCl. Key parameters include:

- Catalyst selection : Pd/C or Raney Ni for hydrogenation.

- Solvent optimization : Polar aprotic solvents (e.g., THF, EtOAc) improve solubility.

- Temperature control : Maintain 25–50°C to avoid over-reduction or byproducts.

Post-reduction purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical. Yield improvements (e.g., 79–85% in ) correlate with strict exclusion of moisture and oxygen .

Q. What spectroscopic techniques are most reliable for characterizing cyclopropane-carbonitrile derivatives, and how are data inconsistencies resolved?

- Methodological Answer :

- 1H NMR : Cyclopropane protons typically appear as multiplets (δ 1.2–1.9 ppm). For example, in 1-(3-amino-4-hydroxyphenyl)cyclopropane-1-carbonitrile, cyclopropane protons split into two distinct multiplet regions (δ 1.27–1.65 ppm) due to anisotropic effects from the aromatic ring .

- LCMS : Electrospray ionization (ESI) may fail for non-polar derivatives (e.g., 1-(4-Hydroxy-3-nitrophenyl)cyclopropane-1-carbonitrile in ). Alternative methods like APCI or derivatization (e.g., silylation) enhance detectability.

- IR : The nitrile stretch (C≡N) at ~2200–2250 cm⁻¹ confirms functional group integrity. Discrepancies between calculated and observed spectra may arise from conformational rigidity; DFT simulations (e.g., Gaussian) can validate assignments .

Q. What stability challenges are associated with cyclopropane-carbonitrile derivatives under ambient storage?

- Methodological Answer : Cyclopropane rings are strain-prone, and nitriles may hydrolyze to amides/carboxylic acids. Stability protocols include:

- Storage : Argon atmosphere, −20°C, with desiccants (silica gel).

- Light sensitivity : Amber vials to prevent photolytic ring-opening.

- pH control : Avoid acidic/basic conditions during handling. Derivatives with electron-withdrawing groups (e.g., nitro, as in ) exhibit enhanced stability due to reduced ring strain .

Advanced Research Questions

Q. How can computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects:

- Electron-donating groups (e.g., –OCH₃ in ) direct EAS to para positions via resonance stabilization.

- Cyclopropane strain : Ring strain increases local electron density at the ortho position, competing with directing effects.

Benchmarking against experimental nitration data (e.g., ’s regioselective nitration at C3/C4) validates computational predictions. Software: Gaussian, ORCA .

Q. What strategies address contradictions in crystallographic data for cyclopropane-carbonitrile complexes?

- Methodological Answer : Discrepancies between X-ray structures and NMR/DFT models often arise from:

- Dynamic disorder : Low-temperature crystallography (100 K) minimizes thermal motion artifacts.

- Twinned crystals : SHELXL () refines twinned data via HKLF5 format and BASF parameterization.

- Hydrogen bonding : Nitrile···π interactions (observed in ’s protein-ligand complexes) may distort bond lengths. Compare multiple refinement models (e.g., Independent Atom Model vs. Hirshfeld Atom Refinement) .

Q. How can researchers leverage cyclopropane-carbonitrile derivatives to inhibit protein-protein interactions (PPIs), such as WDR5-MYC?

- Methodological Answer :

- Structure-activity relationship (SAR) : Introduce substituents (e.g., 4-bromo in ) to enhance hydrophobic binding in WDR5’s central cavity.

- Biophysical assays : Surface Plasmon Resonance (SPR) measures binding affinity (KD); IC50 values <1 μM are achievable with optimized derivatives.

- Co-crystallization : Soak crystals of WDR5 with 1-(4-bromophenyl)cyclopropane-1-carbonitrile () and refine using PHENIX. Validate via Fo–Fc maps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.